An In-Depth Technical Guide to BCN-OH: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to BCN-OH: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a key reagent in the field of bioorthogonal chemistry, particularly in copper-free click chemistry. As a strained alkyne, BCN-OH participates in highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This property makes it an invaluable tool for the precise covalent modification of biomolecules in complex biological environments, without the need for cytotoxic copper catalysts.[1] Its versatility has led to widespread use in bioconjugation, drug delivery, and the development of diagnostic tools.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of endo-BCN-OH, the most commonly used isomer.
Chemical Structure and Properties
BCN-OH is a cyclooctyne derivative functionalized with a primary alcohol.[1] The endo stereoisomer is generally preferred for bioorthogonal reactions due to its slightly higher reactivity compared to the exo isomer.[3]
General Properties
A summary of the key chemical and physical properties of endo-BCN-OH is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol | [4] |
| Synonyms | endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, BCN alcohol (endo) | [5] |
| CAS Number | 1263166-90-0 | [4] |
| Molecular Formula | C₁₀H₁₄O | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Purity | >95% (typical) | [6] |
Solubility
BCN-OH exhibits good solubility in various organic solvents. Quantitative solubility data is summarized in Table 2.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (665.69 mM) | [5] |
| Dichloromethane (DCM) | Soluble | [6] |
Stability and Storage
Proper storage is crucial to maintain the reactivity of BCN-OH. Recommended storage conditions are detailed in Table 3. BCN derivatives have shown some instability under acidic conditions and in the presence of certain nucleophiles like glutathione (GSH).[7][8]
| Condition | Recommended Storage | Reference(s) |
| Solid (Powder) | -20°C for long-term (months to years) | [4] |
| 0 - 4°C for short-term (days to weeks) | [4] | |
| In Solvent | -80°C (up to 6 months) | [5] |
| -20°C (up to 1 month) | [5] |
Reactivity and Applications
The primary application of BCN-OH lies in its ability to undergo SPAAC reactions with azide-functionalized molecules. This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility.[9]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The high ring strain of the cyclooctyne in BCN-OH allows it to react readily with azides without the need for a copper catalyst, forming a stable triazole linkage. The reaction kinetics for the SPAAC of endo-BCN-OH with benzyl azide are provided in Table 4.
| Reaction | Second-Order Rate Constant (k₂) | Reference(s) |
| endo-BCN-OH + Benzyl Azide | 0.29 M⁻¹s⁻¹ (in CD₃CN/D₂O 1:2) | [3] |
This rapid and specific reaction makes BCN-OH an ideal tool for labeling proteins, nucleic acids, and other biomolecules that have been modified to contain an azide group.[10]
Applications in Bioconjugation and Drug Delivery
BCN-OH is a versatile building block for the synthesis of more complex bioconjugates. The primary alcohol can be activated or modified to attach a variety of payloads, including:
-
Fluorescent dyes and imaging agents: For tracking and visualizing biomolecules in vitro and in vivo.[10]
-
Therapeutic agents: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[11]
-
Polyethylene glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic proteins.
The general workflow for a bioconjugation experiment using BCN-OH is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving BCN-OH.
Activation of BCN-OH to BCN-NHS Ester
For conjugation to primary amines on proteins, the hydroxyl group of BCN-OH must first be activated, for example, by conversion to an N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
endo-BCN-OH
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Dissolve endo-BCN-OH (1 equivalent) in anhydrous DCM or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and pyridine or TEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the BCN-NHS ester.
Protein Labeling with BCN-NHS Ester
This protocol describes the general procedure for labeling a protein containing accessible primary amines (e.g., lysine residues) with a BCN-NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
-
BCN-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Protocol:
-
Prepare a stock solution of the BCN-NHS ester (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Adjust the concentration of the protein solution to 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Remove the unreacted BCN-NHS ester and byproducts by SEC or dialysis.
-
The resulting BCN-labeled protein is now ready for conjugation to an azide-modified molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction between a BCN-labeled protein and an azide-functionalized molecule.
Materials:
-
BCN-labeled protein
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water or DMSO).
-
Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the solution of the BCN-labeled protein.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction can also be performed at 37°C for faster kinetics, if the biomolecules are stable at this temperature.
-
Monitor the progress of the conjugation by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.
Characterization of the Conjugate
The successful formation of the protein conjugate can be confirmed by various analytical techniques.
-
SDS-PAGE: A shift in the molecular weight of the protein band indicates successful conjugation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and calculate the degree of labeling.
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, the degree of labeling can be estimated by measuring the absorbance at specific wavelengths.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.
-
Functional Assays: It is crucial to perform functional assays (e.g., enzyme activity assays, binding assays) to ensure that the conjugation process has not compromised the biological activity of the protein.
Application in Studying Signaling Pathways
While BCN-OH is a versatile bioconjugation tool, its direct application in the elucidation of specific signaling pathways is less documented. However, its utility in creating probes for studying cellular processes is significant. For instance, BCN-OH can be used to label metabolic precursors with an azide group, which are then incorporated into cellular pathways. Subsequent reaction with a BCN-functionalized reporter (e.g., a fluorophore or biotin) allows for the visualization or enrichment of the modified biomolecules, providing insights into metabolic fluxes and post-translational modifications that are integral to cell signaling.
The general principle of using BCN-OH in metabolic labeling to study signaling events is outlined below.
Conclusion
BCN-OH is a powerful and versatile reagent for bioorthogonal chemistry. Its high reactivity in copper-free click chemistry, coupled with its stability and favorable solubility, makes it an essential tool for researchers in chemistry, biology, and medicine. The ability to specifically and efficiently label biomolecules under physiological conditions has positioned BCN-OH as a cornerstone of modern bioconjugation techniques, with significant implications for the development of targeted therapeutics and advanced diagnostic tools.
References
- 1. BCN-OH | 1263166-90-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Copper-free Click-chemsitry (CAS: 1263166-90-0) | SiChem GmbH [shop.sichem.de]
- 7. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamentals of protein interaction network mapping | Molecular Systems Biology [link.springer.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
